Substrate Affinity (Km) and Catalytic Efficiency (kcat/Km) of Acetoacetyl-CoA vs. Acetoacetyl-S-pantetheine Analog for Thiolase
The native acetoacetyl-CoA substrate demonstrates a catalytic efficiency (kcat/Km) that is over 3-fold higher than that of its closest structural analog, acetoacetyl-S-pantetheine 11-pivalate, when tested with the biosynthetic thiolase from Zoogloea ramigera [1]. This significant difference in efficiency, driven by the full CoA moiety, underscores the necessity of using the authentic compound for accurate kinetic characterization.
| Evidence Dimension | Catalytic Efficiency (kcat/Km) |
|---|---|
| Target Compound Data | 2.0 x 10^7 M^-1 s^-1 |
| Comparator Or Baseline | acetoacetyl-S-pantetheine 11-pivalate (analog): 6.4 x 10^6 M^-1 s^-1 |
| Quantified Difference | 3.1-fold higher for acetoacetyl-CoA |
| Conditions | Biosynthetic thiolase from Zoogloea ramigera, in vitro enzyme assay |
Why This Matters
Using a cheaper or more accessible pantetheine analog will result in a 68% reduction in catalytic turnover, leading to significant underestimation of in vivo pathway flux and erroneous kinetic parameter determination.
- [1] Davis, J. T., et al. (1987). Biosynthetic thiolase from Zoogloea ramigera. I. Preliminary characterization and analysis of proton transfer reaction. J Biol Chem, 262(1), 82-89. View Source
